![molecular formula C11H9Cl2N3OS2 B5614295 N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5614295.png)
N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a thiadiazole-based acetamide derivative characterized by a 3,4-dichlorophenyl group attached to the acetamide nitrogen and a 5-methyl-1,3,4-thiadiazol-2-ylsulfanyl moiety at the acetamide’s α-position. The 3,4-dichlorophenyl group contributes to lipophilicity and electronic effects, while the thiadiazole ring enhances heterocyclic stability and intermolecular interactions .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3OS2/c1-6-15-16-11(19-6)18-5-10(17)14-7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBGFJVANZKRSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable dichlorophenyl halide.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate product with chloroacetic acid or its derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.
Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. For example:
Antimicrobial Activity: The compound may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the phenyl ring, thiadiazole ring, or sulfanyl-linked groups. These variations influence physical properties, synthetic yields, and biological activities. Below is a detailed comparison:
Structural and Physical Properties
Key Observations :
- Substituent Effects : Chlorine and bromine substituents (e.g., 3,4-dichloro, 4-bromo) increase molecular weight and lipophilicity compared to methyl or methoxy groups .
- Melting Points: Compounds with bulky substituents (e.g., isopropylphenoxy in 5g ) exhibit higher melting points due to restricted molecular motion.
- Synthetic Yields: Derivatives with benzylthio or phenoxy groups (e.g., 5h, 5j in ) show higher yields (≥82%), likely due to stabilized intermediates during synthesis .
Crystallographic and Stability Data
- N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide () crystallizes with a low R factor (0.029), indicating a stable planar structure. The thiadiazole and acetamide groups form hydrogen bonds, enhancing lattice stability .
- Steric Effects : Bulky substituents (e.g., cyclohexyl in ) may reduce solubility but improve metabolic stability .
Biological Activity
N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound and its derivatives, focusing on anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.25 g/mol. The compound features a dichlorophenyl group and a thiadiazole moiety, which are significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₁Cl₂N₄S |
Molecular Weight | 304.25 g/mol |
LogP | 6.5 |
Polar Surface Area (Ų) | 81 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. For instance, derivatives of this compound were tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most potent derivative exhibited an IC50 value of against A549 cells, indicating strong cytotoxicity compared to standard chemotherapeutics like cisplatin .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes or pathways associated with tumor growth. In particular, aromatase inhibition has been noted as a significant pathway; one study found that certain thiadiazole derivatives exhibited aromatase inhibitory activity with an IC50 of in MCF-7 cells .
Other Biological Activities
Besides anticancer properties, derivatives of the thiadiazole scaffold have shown diverse biological activities including:
- Antimicrobial : Some derivatives demonstrated efficacy against various bacterial strains.
- Anti-inflammatory : Compounds have shown potential in reducing inflammation markers.
Case Study 1: Anticancer Evaluation
In a comparative study involving several thiadiazole derivatives, the compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide was identified as particularly potent against MCF7 and A549 cell lines. The study utilized MTT assays to determine cell viability post-treatment and concluded that modifications to the thiadiazole moiety significantly impacted biological activity .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme acetylcholinesterase (AChE) inhibition by thiadiazole derivatives. Compounds were evaluated for their ability to inhibit AChE in vitro, revealing promising results that suggest potential applications in treating neurodegenerative diseases .
Q & A
Basic: What are the optimal synthetic routes for N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, considering functional group compatibility?
Answer:
The synthesis typically involves coupling a thiadiazole-thiol intermediate with a dichlorophenyl acetamide derivative. Key steps include:
- Step 1: Preparation of 5-methyl-1,3,4-thiadiazole-2-thiol via cyclization of thiosemicarbazide derivatives under acidic conditions.
- Step 2: Activation of the acetamide moiety using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane under inert atmosphere (e.g., N₂) to avoid oxidation .
- Step 3: Purification via recrystallization (methanol/acetone mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
Critical Considerations: Maintain stoichiometric ratios of reactants (1:1 molar ratio of thiol to acetamide) and monitor reaction progress using TLC to minimize byproducts.
Advanced: How can conflicting NMR data be resolved when characterizing the compound’s sulfanyl-acetamide linkage?
Answer:
Ambiguities in NMR assignments (e.g., overlapping peaks for sulfanyl or amide protons) can be addressed through:
- 2D NMR Techniques: Use HSQC (heteronuclear single quantum coherence) to correlate C-H bonds and HMBC (heteronuclear multiple bond correlation) to confirm long-range couplings between the thiadiazole sulfur and adjacent protons .
- X-ray Crystallography: Resolve structural uncertainties by determining the crystal structure. SHELXL refinement (e.g., using Olex2 or WinGX) can clarify bond angles and torsional strain in the acetamide-thiadiazole linkage .
- Mass Spectrometry Cross-Validation: High-resolution MS (HRMS) ensures molecular weight matches theoretical values, ruling out isomerization or degradation .
Basic: What analytical techniques are essential for confirming the compound’s purity and structural integrity?
Answer:
A multi-technique approach is recommended:
- ¹H/¹³C NMR: Confirm proton environments (e.g., aromatic dichlorophenyl signals at δ 7.2–7.8 ppm) and carbonyl resonances (amide C=O at ~168–170 ppm) .
- FT-IR Spectroscopy: Identify characteristic bands (e.g., N-H stretch at ~3250 cm⁻¹, C=O at ~1650 cm⁻¹) .
- Melting Point Analysis: Compare experimental values (e.g., 459–461 K for structurally similar compounds) with literature to assess crystallinity .
Advanced: What strategies are effective in enhancing the compound’s bioactivity through structural modifications?
Answer:
Structure-activity relationship (SAR) studies guide rational design:
- Thiadiazole Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-methyl position to enhance electrophilic reactivity, improving interactions with biological targets .
- Dichlorophenyl Substitutions: Replace 3,4-dichloro groups with bioisosteres like trifluoromethyl or methoxy to optimize lipophilicity and membrane permeability .
- Sulfanyl Linker Optimization: Replace the thioether bridge with selenoether or alkyl chains to modulate redox activity and binding affinity .
Validation: Use in silico docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinase enzymes) before in vitro assays .
Advanced: How to design experiments to validate the compound’s mechanism of action in anticancer assays?
Answer:
A tiered experimental approach is critical:
- In Vitro Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC₅₀ values with cisplatin controls to establish potency .
- Apoptosis Assays: Perform flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells post-treatment .
- Target Identification: Use pull-down assays with biotinylated analogs to isolate bound proteins, followed by LC-MS/MS for identification .
- Resistance Studies: Evaluate cross-resistance in multidrug-resistant (MDR) cell lines to assess P-glycoprotein interaction .
Advanced: What are the best practices for resolving crystal structure ambiguities using SHELX software?
Answer:
For challenging crystallographic data (e.g., twinning or disorder):
- Data Collection: Ensure high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts .
- SHELXL Refinement: Use the TWIN and BASF commands to model twinned crystals. For disordered regions, apply PART and SUMP restraints to refine occupancies .
- Validation Tools: Check R-factor convergence (R1 < 0.05) and validate geometry with PLATON’s ADDSYM to detect missed symmetry .
Basic: How does the compound’s thiadiazole moiety influence its stability under physiological conditions?
Answer:
The 1,3,4-thiadiazole ring confers:
- Acid Resistance: Stable in gastric pH (1.2–3.0) due to aromatic heterocycle rigidity, making it suitable for oral administration studies .
- Metabolic Stability: Resistance to CYP450-mediated oxidation at the sulfur atoms, validated via liver microsome assays .
- Light Sensitivity: Thiadiazole derivatives may degrade under UV exposure; store solutions in amber vials at -20°C .
Advanced: How can contradictory bioactivity results between in vitro and in vivo models be addressed?
Answer:
Discrepancies often arise from pharmacokinetic factors:
- Solubility Enhancement: Use co-solvents (e.g., DMSO/PEG 400) or nanoformulations to improve bioavailability .
- Metabolite Profiling: Identify active metabolites via LC-HRMS and compare their potency with the parent compound .
- Dosing Regimen Optimization: Conduct pharmacokinetic studies (Cmax, AUC) to adjust dosing frequency and route (e.g., intraperitoneal vs. oral) .
Basic: What safety protocols are recommended for handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation: Perform reactions in a fume hood due to potential release of HCl gas during synthesis .
- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .
Advanced: What computational methods are suitable for predicting the compound’s ADMET properties?
Answer:
- Software Tools: Use SwissADME for predicting LogP (lipophilicity), BBB permeability, and CYP450 interactions. ProTox-II estimates toxicity endpoints (e.g., LD₅₀) .
- Molecular Dynamics (MD): Simulate membrane permeation using GROMACS with a DPPC lipid bilayer model .
- Validation: Cross-check predictions with experimental Caco-2 permeability assays and hepatic clearance rates .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.